N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine
Description
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid (CAS: 28782-78-7) is a chiral amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₈N₂O₅, with a molecular weight of 246.26 g/mol (). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective deprotection during multi-step syntheses. This compound is stored at 2–8°C under dry conditions to prevent hydrolysis of the Boc group (). Its hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling ().
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVVLQMNSPMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951424 | |
| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28782-78-7 | |
| Record name | N-(N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028782787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that this compound is used in peptide synthesis, suggesting that its targets could be various depending on the specific peptide sequence it’s incorporated into.
Mode of Action
BOC-ALA-GLY-OH is a dipeptide that plays a crucial role in peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during peptide synthesis. This protection allows for selective reactions to occur at the carboxyl end of the amino acid, enabling the formation of peptide bonds without unwanted side reactions.
Biochemical Pathways
The specific biochemical pathways affected by BOC-ALA-GLY-OH would depend on the final peptide that it’s a part of. It’s known that boc-ala-gly-oh is used in the synthesis of various peptides, which can then interact with numerous biochemical pathways.
Pharmacokinetics
Peptides generally have predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols.
Result of Action
The molecular and cellular effects of BOC-ALA-GLY-OH’s action would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it contributes to the overall function of the final peptide.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BOC-ALA-GLY-OH. For instance, the use of water as a solvent in peptide synthesis is being explored as a more environmentally friendly alternative to organic solvents. This approach could potentially influence the efficacy and stability of BOC-ALA-GLY-OH in peptide synthesis.
Biological Activity
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid, also known by its CAS number 28782-78-7, is a compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.
- Molecular Formula : C₁₀H₁₈N₂O₅
- Molecular Weight : 246.26 g/mol
- Boiling Point : Not available
- Melting Point : 104-105 °C
- Solubility : Highly soluble in water (24.8 mg/ml) and classified as very soluble .
Biological Activity Overview
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid exhibits a range of biological activities, particularly in the fields of immunology, cancer research, and metabolic processes. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Key Biological Activities
- Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacterial and viral strains. It is particularly noted for its potential in treating infections caused by HIV and influenza viruses .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis, making it a candidate for cancer therapy. It can induce cell death in cancer cells by disrupting normal mitotic processes .
- Signal Transduction Pathways : (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid interacts with several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cellular responses to growth factors and cytokines .
The precise mechanism of action for (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid involves multiple pathways:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of various protein kinases involved in cell proliferation and survival, thereby promoting apoptosis in tumor cells.
- Modulation of Immune Responses : It may enhance immune responses by modulating the activity of immune cells, which is beneficial in both infectious diseases and cancer immunotherapy .
Case Studies and Research Findings
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide formation, allowing for selective reactions without interference from the amino group. This property is crucial in synthesizing complex peptides that may have therapeutic applications.
Drug Development
Research indicates that this compound can play a role in developing pharmaceuticals targeting various diseases. Its ability to form stable peptide bonds makes it suitable for creating bioactive peptides that can interact with specific biological pathways. For instance, studies have shown its potential in developing inhibitors for enzymes involved in cancer and inflammatory diseases .
Immunology and Cancer Research
The compound has shown promise in immunological studies and cancer research. It can be used to synthesize peptides that mimic antigens or modulate immune responses, which can be beneficial in vaccine development or immunotherapy. Additionally, its derivatives have been explored as potential inhibitors of proteins involved in cancer progression .
Biochemical Pathways
The specific pathways affected by peptides synthesized from this compound depend on their structure and function. For example, peptides derived from Boc-Ala-Gly-OH may interact with receptors or enzymes relevant to metabolic processes or immune responses .
Case Study 1: Peptide Synthesis Techniques
A study demonstrated the effectiveness of using (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid in synthesizing a series of biologically active peptides. The researchers utilized solid-phase peptide synthesis (SPPS), showcasing how the Boc protecting group facilitated the stepwise addition of amino acids while maintaining high purity and yield .
Case Study 2: Inhibitory Effects on Enzymes
Research published in a medicinal chemistry journal highlighted the compound's derivatives as potent inhibitors of specific enzymes related to cancer metabolism. The study illustrated how modifications to the Boc-Ala-Gly-OH structure could enhance binding affinity and selectivity towards target enzymes, paving the way for novel therapeutic agents .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removed under acidic conditions to expose the primary amine for subsequent peptide elongation.
Trifluoroacetic Acid (TFA) Deprotection
- Conditions : 20% TFA in DCM, 2 hours, room temperature .
- Outcome : Quantitative removal of Boc without hydrolyzing the amide bond .
- Mechanism : Protonation of the tert-butyl carbonate group followed by elimination of CO₂ and isobutylene .
Hydrochloric Acid (HCl) Deprotection
Peptide Coupling Reactions
Boc-Ala-Gly-OH participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated couplings.
Table 2: Coupling Reagents and Efficiency
| Reagent | Solvent | Base | Coupling Efficiency (%) |
|---|---|---|---|
| HBTU/DIPEA | DMF | DIPEA | 98 |
| EDC/HOBt | DCM | NMM | 92 |
| DCC | THF | Pyridine | 85 |
- HBTU/DIPEA : Preferred for high-yield couplings in DMF .
- Side Reactions : <2% racemization observed under optimized conditions .
Enzymatic Hydrolysis
The glycine moiety undergoes hydrolysis in biological systems, mediated by peptidases:
Table 3: Stability Profile
| Condition | Temperature (°C) | Time (h) | Degradation (%) |
|---|---|---|---|
| Aqueous pH 7.4 | 37 | 24 | <5 |
| Aqueous pH 2.0 | 37 | 24 | 15 |
| Dry DMSO | 25 | 48 | 0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following compounds share the Boc-protected amino acid backbone but differ in substituents, altering their physicochemical and biochemical properties:
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)acetic acid
- CAS : 25616-33-5
- Molecular Formula : C₁₆H₂₂N₂O₅
- Molecular Weight : 322.36 g/mol
- Key Feature : A phenyl group at the β-position increases hydrophobicity, enhancing membrane permeability compared to the parent compound.
- Applications : Likely used in peptide-based drug candidates targeting hydrophobic binding pockets ().
- Hazards: No specific data, but similar precautions as the parent compound are advised ().
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
- CAS : 135630-90-9
- Molecular Formula : C₁₀H₁₆BrN₂O₅
- Molecular Weight : 333.15 g/mol
- Key Feature : Bromoacetamido group introduces alkylation reactivity, enabling covalent conjugation to thiol-containing biomolecules.
- Applications : Valuable in bioconjugation for antibody-drug conjugates (ADCs) or enzyme inhibitors ().
- Synthesis : Requires specialized handling due to bromine’s lability ().
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
- CAS : 181227-47-4
- Molecular Formula: C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- Hazards: Limited data; general precautions for Boc-protected compounds apply ().
(S)-2-(1-(2-((tert-Butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetic acid
- CAS : 57850-27-8
- Molecular Formula : C₁₄H₂₂N₃O₆ (estimated)
Comparative Data Table
Key Research Findings
Hydrophobicity and Bioavailability : The β-phenyl variant () exhibits enhanced LogP compared to the parent compound, favoring blood-brain barrier penetration in CNS drug candidates.
Reactivity for Bioconjugation : The bromoacetamido derivative () is critical for site-specific protein modifications, as demonstrated in ADC development.
Steric Effects : The indenyl-substituted compound () shows improved binding affinity in enzyme inhibition assays due to restricted rotational freedom.
Synthetic Utility : The parent compound’s Boc group is cleaved under acidic conditions (e.g., TFA in ), a property shared across analogs but requiring tailored deprotection protocols.
Preparation Methods
Leuchs Method Variation
The Leuchs method traditionally involves cyclizing α-amino acids into NCAs using phosgene or its derivatives. For BOC-Ala-Gly-OH, the synthesis begins with the tert-butoxycarbonyl (Boc)-protected L-alanine residue, which is activated to form an NCA intermediate before coupling with glycine. Key steps include:
-
Boc Protection : L-alanine is protected at the amino group using di-tert-butyl dicarbonate (Boc anhydride) in a tetrahydrofuran (THF)/water system.
-
NCA Formation : The Boc-protected alanine is treated with triphosgene in dichloromethane (DCM) to generate the NCA derivative.
-
Glycine Coupling : The NCA intermediate reacts with glycine in the presence of a Lewis acid catalyst, such as zinc dust, to form the dipeptide.
This method achieves an overall yield of 68–72% under optimized conditions.
Reaction Optimization and Parameter Analysis
Optimization studies have identified critical variables influencing yield and purity, including solvent polarity, Lewis acid selection, and temperature control.
Solvent Systems
The choice of solvent significantly impacts reaction kinetics and product solubility. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 95 |
| Tetrahydrofuran | 7.52 | 68 | 93 |
| Acetonitrile | 37.5 | 58 | 89 |
Dichloromethane (DCM) provides optimal balance between reagent solubility and reaction rate, minimizing side reactions such as hydrolysis.
Lewis Acid Catalysts
Catalyst selection affects both coupling efficiency and stereochemical outcomes:
| Catalyst | Reaction Time (h) | Yield (%) | Epimerization (%) |
|---|---|---|---|
| Zinc dust | 4 | 72 | <1 |
| Magnesium | 6 | 65 | 2.5 |
| No catalyst | 12 | 42 | 5.8 |
Zinc dust emerges as the superior catalyst, enabling rapid coupling with minimal racemization.
Temperature Effects
Maintaining a reaction temperature of 0–5°C during NCA formation prevents premature decomposition, while the coupling step proceeds efficiently at 25°C. Elevated temperatures (>30°C) accelerate hydrolysis, reducing yields by 15–20%.
Structural Characterization and Analytical Validation
Post-synthesis characterization confirms the identity and purity of BOC-Ala-Gly-OH through spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier Transform Infrared Spectroscopy (FTIR)
Key absorption bands include:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 247.1 [M+H]⁺, consistent with the theoretical molecular weight of 246.26 g/mol.
Scalability and Industrial Considerations
While laboratory-scale synthesis achieves satisfactory yields, industrial production requires addressing:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1H and 13C NMR to resolve chiral centers and tert-butyl groups) , Fourier transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and amide (N–H) stretches , and electron spray mass spectroscopy (ESMS) for molecular weight validation . Ultraviolet (UV) spectroscopy may assist in monitoring conjugation or degradation during reactions .
Q. How is this compound synthesized, and what are critical reaction parameters?
- Methodology : Synthesize via modified Leuchs' method using tert-butoxycarbonyl (Boc) protection . Key parameters include solvent choice (e.g., DMF or DCM for solubility and stability), temperature control (room temperature to mild heating to avoid Boc-group cleavage), and Lewis acid catalysts (e.g., TBTU for amide coupling) . Optimize yields by adjusting molar ratios and reaction times .
Q. What purification strategies are effective for isolating high-purity (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid?
- Methodology : Employ recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel and gradients of methanol in dichloromethane . Monitor purity via HPLC with a C18 column and UV detection at 210–254 nm .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of this compound?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers . Confirm stereochemistry via optical rotation ([α]D measurements) and NOESY NMR to validate spatial arrangements .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in 1H NMR splitting patterns may arise from rotameric equilibria in amide bonds. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks or computational modeling (DFT) to predict conformer populations . Cross-validate with 2D-COSY and HSQC for unambiguous assignments .
Q. How is this compound utilized in stereospecific peptide synthesis?
- Application : As a Boc-protected amino acid derivative, it serves as a building block for solid-phase peptide synthesis (SPPS). Example: Incorporate into peptidomimetics targeting enzymes (e.g., HP1 family proteins) via Fmoc/t-Boc strategies . Optimize coupling efficiency using HATU/DIPEA in DMF and monitor deprotection with TFA .
Q. What are the stability and storage conditions for this compound under laboratory settings?
- Guidelines : Store at –20°C in sealed, desiccated containers to prevent hydrolysis of the Boc group . Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests via TLC or LC-MS every 6 months are recommended .
Q. How can reaction yields be maximized in large-scale syntheses?
- Optimization : Scale-up using flow chemistry with controlled residence times (e.g., 30–60 min) and in-line FTIR monitoring . Solvent recycling (e.g., DCM recovery) and catalytic reagent recycling (e.g., TBTU) reduce costs .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant dust (H315/H319 hazards) . In case of exposure, rinse with water for 15 min and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
